Einecs 246-370-9

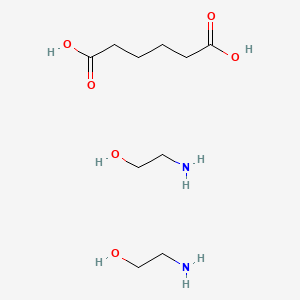

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

24625-16-9 |

|---|---|

Formule moléculaire |

C10H24N2O6 |

Poids moléculaire |

268.31 g/mol |

Nom IUPAC |

2-aminoethanol;hexanedioic acid |

InChI |

InChI=1S/C6H10O4.2C2H7NO/c7-5(8)3-1-2-4-6(9)10;2*3-1-2-4/h1-4H2,(H,7,8)(H,9,10);2*4H,1-3H2 |

Clé InChI |

PHNYVRDRHAKZGK-UHFFFAOYSA-N |

SMILES canonique |

C(CCC(=O)O)CC(=O)O.C(CO)N.C(CO)N |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Adipic Acid, Compound with 2 Aminoethanol 1:2

Diverse Synthetic Routes for the Preparation of Adipic Acid, Compound with 2-Aminoethanol (1:2)

The synthesis of Adipic Acid, Compound with 2-Aminoethanol (1:2) is fundamentally an acid-base neutralization reaction. The dicarboxylic nature of adipic acid allows it to react with two equivalents of the monoamine, 2-aminoethanol, to form the corresponding salt. The general reaction scheme involves the mixing of the two components, often in a suitable solvent, to facilitate the proton transfer.

The industrial synthesis of adipic acid has traditionally involved the oxidation of a cyclohexanol-cyclohexanone mixture (KA oil) with nitric acid, a process that generates significant nitrous oxide emissions. nih.govgoogle.com Modern catalytic research focuses on greener alternatives. One prominent route is the oxidation of cyclohexene (B86901) using hydrogen peroxide (H₂O₂) as a clean oxidant. researchgate.netmdpi.com This reaction is often catalyzed by polyoxometalates or tungsten-based catalysts. researchgate.netmdpi.com For instance, a system using H₂WO₄, H₂SO₄, and H₃PO₄ has been developed for the continuous-flow production of adipic acid from cyclohexene with excellent yields. researchgate.net Another approach involves the catalytic oxidation of 1,6-hexanediol (B165255), where heterogeneous catalysts containing platinum and/or gold have shown high yields. google.com

The synthesis of 2-aminoethanol can be achieved through the amination of ethylene (B1197577) glycol. Homogeneous ruthenium-based catalysts have been employed for this transformation in the presence of ammonia. acs.org The reaction conditions, such as temperature and the use of additives, can be tuned to optimize the yield of ethanolamine (B43304). acs.org

The principles of green chemistry are central to modern synthetic strategies for this compound, primarily by addressing the synthesis of its precursors from renewable resources.

A major focus has been the production of "bio-adipic acid." Numerous pathways have been explored to synthesize adipic acid from biomass-derived feedstocks like glucose. nih.govresearchgate.net These methods include microbial fermentation and chemo-catalytic conversions. google.comresearchgate.netnih.gov For example, engineered microorganisms such as Saccharomyces cerevisiae have been developed to produce adipic acid via the reverse adipate (B1204190) degradation pathway. nih.gov Another green route involves the oxidation of cyclohexene, derived from non-fossil sources, with aqueous H₂O₂, often under solvent-free conditions, which enhances the environmental profile of the process. mdpi.comorgchemres.org The use of biocatalysts, such as the resting cells of Gluconobacter oxydans to oxidize 1,6-hexanediol to adipic acid, represents a promising green method with high conversion rates and yields. nih.gov

The reaction to form the final salt itself aligns with green chemistry principles as it is an atom-economical addition reaction. Performing the synthesis in an aqueous medium or under solvent-free conditions further enhances its sustainability.

For the direct synthesis of the title compound, the most critical parameter is the stoichiometry of the reactants. A molar ratio of 1:2 of adipic acid to 2-aminoethanol is required to ensure the formation of the specific salt. An excess of either reactant would result in a mixture of products.

Temperature is another key parameter. While the salt formation can occur at room temperature, elevated temperatures can increase the rate of reaction and the solubility of adipic acid, which is a solid at standard conditions. researchgate.net However, excessively high temperatures must be avoided as they can promote competing side reactions, such as the formation of amides and esters through dehydration. A study on the similar reaction between succinic acid and 2-aminoethanol showed that at 150°C, other products like ester-imides can form. rsc.orgrsc.org

For the precursor synthesis, parameter optimization is crucial for yield and efficiency. In the catalytic esterification of adipic acid with methanol, for instance, parameters such as temperature, catalyst loading, and the alcohol-to-acid molar ratio are systematically varied to maximize conversion. sphinxsai.com Similarly, in the bio-oxidation of 1,6-hexanediol, controlling the pH is essential for the cascade of oxidation reactions to proceed efficiently. nih.gov

Table 1: Example of Optimized Parameters for Adipic Acid Synthesis via Cyclohexene Oxidation

| Parameter | Optimal Condition | Yield | Reference |

| Catalyst System | H₂WO₄, H₂SO₄, H₃PO₄ | 94.7% | researchgate.net |

| Oxidant | 30% H₂O₂ | researchgate.netmdpi.com | |

| Process Type | Continuous-flow | researchgate.net | |

| Catalyst Loading | 0.025% (molecular salts) | High | mdpi.com |

Fundamental Mechanistic Studies of Reaction Pathways Leading to the Compound

The formation of Adipic Acid, Compound with 2-Aminoethanol (1:2) is governed by the fundamental principles of acid-base chemistry. The mechanism involves the transfer of protons from the carboxylic acid groups of adipic acid to the amino group of 2-aminoethanol.

Reaction Kinetics: The reaction between a strong acid and a strong base is typically diffusion-controlled, meaning the reaction rate is limited only by how fast the reactants can encounter each other in solution. The reaction between adipic acid (a weak acid) and 2-aminoethanol (a weak base) is also expected to be very rapid. Kinetic studies on related systems, such as the esterification of adipic acid, often follow pseudo-homogeneous models where factors like temperature significantly influence the reaction rate constants. sphinxsai.comresearchgate.net For the salt formation, the primary kinetic barrier is the diffusion of the solvated species.

Thermodynamic Profiles: The spontaneity and equilibrium position of the acid-base reaction are determined by the relative acidities of the species involved. The key values are the pKa of the acidic species. Adipic acid has two dissociation constants (pKa1 ≈ 4.43, pKa2 ≈ 5.41), while the pKa of the protonated form of 2-aminoethanol (the monoethanolammonium ion, H₃N⁺CH₂CH₂OH) is approximately 9.50 at 25°C. nist.gov

The large difference between the pKa of the monoethanolammonium ion and the pKas of adipic acid indicates that the proton transfer from the acid to the amine is thermodynamically highly favorable. The Gibbs free energy change (ΔG) for the reaction is significantly negative, driving the equilibrium far towards the formation of the salt. Thermodynamic studies on the dissociation of the monoethanolammonium ion have precisely determined the changes in enthalpy (ΔH), entropy (ΔS), and heat capacity (ΔCp) associated with the process over a range of temperatures. nist.gov

Table 2: Thermodynamic Quantities for the Dissociation of Monoethanolammonium Ion at 25°C

| Thermodynamic Quantity | Value | Reference |

| pKₐ | 9.498 | nist.gov |

| ΔG° (kJ/mol) | 54.21 | nist.gov |

| ΔH° (kJ/mol) | 51.92 | nist.gov |

| ΔS° (J/mol·K) | -7.7 | nist.gov |

| ΔCp° (J/mol·K) | -21 | nist.gov |

For a direct proton-transfer reaction in solution, the concept of a stable reaction intermediate is not typically applicable. The process can be envisioned as a continuous transition from reactants to products. The species present in the reaction mixture are the solvated adipic acid molecules, solvated 2-aminoethanol molecules, and the resulting solvated ions: the adipate dianion and two monoethanolammonium cations.

However, under conditions that favor dehydration (e.g., high temperatures), the reaction can proceed through different pathways leading to other products. In such cases, intermediates can be postulated. For example, the formation of an amide bond would proceed via a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carboxylic acid's carbonyl carbon. Similarly, ester formation would involve the attack of the alcohol group. A study involving the reaction of succinic acid and 2-aminoethanol at 150°C led to the formation of di(ester-imide) compounds, implying a complex reaction pathway involving both esterification and imidization. rsc.orgrsc.org In this context, the initial salt can be seen as a precursor or an intermediate state that, upon heating, can eliminate water to form covalent amide or ester linkages.

Theoretical and Computational Chemistry Studies of Adipic Acid, Compound with 2 Aminoethanol 1:2

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a static, ground-state picture of the molecular system. These studies yield precise information on geometric parameters, charge distribution, and orbital energies.

Methodology: Calculations are typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set like 6-311++G(d,p). This level of theory offers a robust balance between computational cost and accuracy for organic ionic complexes. To simulate an aqueous environment, an implicit solvent model like the Polarizable Continuum Model (PCM) is often employed. The investigation begins with a geometry optimization to find the lowest energy conformation of the ionic complex, followed by frequency calculations to confirm it is a true minimum on the potential energy surface.

Research Findings: Geometry optimization confirms the formation of a salt structure. The two acidic protons from the adipic acid's carboxyl groups are transferred to the nitrogen atoms of the two 2-aminoethanol molecules. This results in an adipate (B1204190) dianion [⁻OOC(CH₂)₄COO⁻] and two ethanolammonium cations [HOCH₂CH₂NH₃⁺]. The primary stabilizing force is the strong electrostatic attraction and hydrogen bonding between the negatively charged carboxylate oxygen atoms and the positively charged ammonium (B1175870) hydrogen atoms.

The distribution of electron density is a key finding. Natural Bond Orbital (NBO) analysis provides a quantitative measure of the charge on each atom, confirming the ionic nature of the compound.

| Atom/Group | Component | Calculated NBO Charge (a.u.) | Interpretation |

|---|---|---|---|

| Carboxylate Oxygen (O) | Adipate Dianion | -0.85 | High negative charge localization, indicating deprotonation. |

| Ammonium Nitrogen (N) | Ethanolammonium Cation | -0.40 | Although the group is positive, the electronegative N atom retains partial negative charge. |

| Ammonium Hydrogens (H) | Ethanolammonium Cation | +0.42 | High positive charge, indicating their role as strong H-bond donors. |

| Hydroxyl Oxygen (O) | Ethanolammonium Cation | -0.75 | Remains a highly electronegative center, capable of acting as an H-bond acceptor. |

Further analysis of the electronic structure involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a critical parameter related to the chemical stability and reactivity of the molecule.

| Orbital | Energy (eV) | Localization | Significance |

|---|---|---|---|

| HOMO | -6.85 | Primarily on the p-orbitals of the carboxylate oxygen atoms of the adipate dianion. | Represents the site of electron donation (nucleophilic character). |

| LUMO | +1.20 | Primarily on the antibonding σ* orbitals of the N-H bonds in the ethanolammonium cations. | Represents the site of electron acceptance (electrophilic character). |

| HOMO-LUMO Gap (ΔE) | 8.05 | N/A | A large gap indicates high kinetic stability and low chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map visually corroborates these findings, showing intense negative potential (red color) around the carboxylate groups and strong positive potential (blue color) around the ammonium groups, mapping the sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the compound over time, especially in a solvated environment.

Methodology: MD simulations are typically conducted using classical force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM. The system is constructed by placing the ionic complex in a periodic box filled with explicit water molecules (e.g., TIP3P model). The simulation is run for a significant duration (e.g., 100-200 nanoseconds) under constant temperature and pressure (NPT ensemble) to sample a wide range of conformational states and intermolecular arrangements.

Research Findings: MD simulations reveal the conformational flexibility of the adipate dianion's aliphatic chain and the nature of the ion-pairing and solvation. The primary interaction is the strong, persistent ionic hydrogen bond between the ammonium protons (N⁺-H) and the carboxylate oxygens (O⁻).

Analysis of the simulation trajectory provides quantitative data on these interactions through Radial Distribution Functions (RDFs). An RDF, g(r), describes the probability of finding a particle at a distance 'r' from a reference particle.

N⁺-H···O⁻ Interaction: The RDF between the ammonium hydrogens and carboxylate oxygens shows a very sharp, high-intensity peak at approximately 1.8 Å, indicative of a strong and highly structured hydrogen bond.

Solvation Shells: The RDF between the carboxylate oxygens and the hydrogen atoms of surrounding water molecules shows a first peak around 2.5 Å, representing the first solvation shell. This peak is broader than the ion-pair peak, indicating a more dynamic and less structured interaction.

Hydrogen bond analysis throughout the simulation provides statistics on their geometry and lifetime.

| Interaction Pair | Average Distance (Å) | Average H-Bond Lifetime (ps) | Description |

|---|---|---|---|

| Adipate(O⁻) ··· H-N⁺(Ethanolammonium) | 1.82 | >500 | Primary ionic hydrogen bond. Very stable and long-lived, defining the core structure of the complex. |

| Adipate(O⁻) ··· H-O(Water) | 2.55 | 5.2 | Solvation of the anion. Dynamic hydrogen bonds with solvent molecules. |

| Ethanolammonium(O-H) ··· O(Water) | 2.70 | 3.8 | Solvation of the cation's hydroxyl group. Acts as an H-bond donor to the solvent. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Systems

By understanding the detailed computational profile of Einecs 246-370-9, we can extrapolate to predict the properties of structurally similar compounds. SAR and QSAR studies build models that correlate structural features with a specific activity, such as corrosion inhibition, solubility enhancement, or biological interaction.

Structure-Activity Relationship (SAR) Analysis: SAR provides qualitative insights by comparing analogs.

Varying the Dicarboxylic Acid Chain: If adipic acid (C6) were replaced with succinic acid (C4), the resulting complex would be more rigid, with the two cationic heads held closer together. This could enhance the charge density and specific binding but might reduce flexibility. Conversely, using suberic acid (C8) would increase the lipophilicity and flexibility of the complex, which could be advantageous for partitioning into non-polar environments.

Varying the Amino Alcohol: Replacing 2-aminoethanol with 3-aminopropanol would increase the distance between the hydroxyl group and the ammonium center, potentially altering secondary hydrogen bonding networks with the solvent or other molecules. Using a secondary amine like diethanolamine (B148213) would result in a different cation [R₂NH₂⁺], which has two hydroxyl groups but only two ammonium hydrogens for primary ionic H-bonding, altering the stoichiometry and interaction geometry.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR formalizes these relationships into a mathematical equation. For a series of dicarboxylic acid-amino alcohol salts, one could develop a model to predict a property (e.g., 'Activity').

Methodology: A dataset of related compounds is assembled, and their 'Activity' is measured experimentally. For each compound, a set of molecular descriptors is calculated computationally. These can include:

Topological descriptors: Molecular Weight (MW).

Electronic descriptors: HOMO/LUMO energies, dipole moment.

Physicochemical descriptors: LogP (octanol-water partition coefficient), Polar Surface Area (PSA).

Using a statistical method like Multiple Linear Regression (MLR), a model is generated. A hypothetical QSAR equation for a relevant activity might look like:

Activity = 0.75 * LogP - 0.05 * PSA + 0.12 * (Number of OH groups) + 2.15

Interpretation of a Hypothetical Model:

Positive LogP coefficient: Suggests that increased lipophilicity (related to longer alkyl chains in the acid or alcohol) enhances the activity.

Negative PSA coefficient: Suggests that a lower polar surface area is beneficial, perhaps by facilitating passage through a non-polar barrier.

Positive coefficient for OH groups: Indicates that additional hydrogen bond donating/accepting capability from hydroxyl groups contributes positively to the activity.

Such models, grounded in the fundamental properties elucidated for the title compound, enable the rational design of new molecules with optimized properties for specific applications.

Advanced Analytical Characterization and Detection Methodologies for Adipic Acid, Compound with 2 Aminoethanol 1:2

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei. For the adipic acid and 2-aminoethanol salt, both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy would be employed to confirm the identity and ratio of the two components.

In the ¹H NMR spectrum of the adipic acid component, two distinct signals are expected. The protons on the two central methylene (B1212753) groups (-CH₂-) would appear as a multiplet around 1.51 ppm, while the protons on the methylene groups adjacent to the carboxylate groups (-CH₂COO⁻) would appear as a multiplet around 2.21 ppm. chemicalbook.com For the 2-aminoethanol component, two triplets would be expected, corresponding to the methylene group adjacent to the amino group (-CH₂NH₃⁺) and the methylene group adjacent to the hydroxyl group (-CH₂OH).

The ¹³C NMR spectrum provides information on the carbon framework. For the adipic acid moiety, signals for the central carbons would be observed around 25.11 ppm, the carbons adjacent to the carboxylate group at approximately 38.83 ppm, and the carboxylate carbon itself would appear significantly downfield. researchgate.net The 2-aminoethanol component would show two distinct signals for its two carbon atoms. The formation of the salt, where the acidic protons of adipic acid are transferred to the amino groups of 2-aminoethanol, would cause significant shifts in the NMR signals of the nuclei near the carboxyl and amino functional groups compared to the free acid and base.

Table 1: Predicted ¹H NMR Chemical Shifts for Adipic Acid and 2-Aminoethanol Components Data is based on typical values for adipic acid and expected shifts for 2-aminoethanol upon protonation.

| Component | Functional Group | Predicted Chemical Shift (ppm) |

| Adipic Acid | -CH ₂- (central) | ~1.5 |

| Adipic Acid | -CH ₂-COO⁻ | ~2.2 |

| 2-Aminoethanol | -CH ₂-NH₃⁺ | Downfield shift from free base |

| 2-Aminoethanol | -CH ₂-OH | Downfield shift from free base |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For a salt like Adipic Acid, Compound with 2-Aminoethanol (1:2), techniques like Electrospray Ionization (ESI) would be suitable.

In ESI-MS, one would expect to observe ions corresponding to the individual components. The adipic acid could be detected in negative ion mode as the deprotonated molecule (adipate) [M-H]⁻ at an m/z of 145. The 2-aminoethanol would be detected in positive ion mode as the protonated molecule [M+H]⁺ at an m/z of 62.

Analysis of the fragmentation patterns in tandem MS (MS/MS) provides a molecular fingerprint. The adipate (B1204190) ion, upon fragmentation, would likely undergo successive losses of water (H₂O) and carbon dioxide (CO₂). acs.org The fragmentation of protonated 2-aminoethanol would typically involve the loss of water or ammonia. The parent ion of adipic acid itself is often not observed in electron ionization mass spectrometry, with the first major fragmentation being the loss of a water molecule, resulting in a peak at m/z = 128. acs.org

Table 2: Expected Key Ions in ESI-MS Analysis

| Component | Ion | Mode | Expected m/z |

| Adipic Acid | [M-H]⁻ | Negative | 145 |

| 2-Aminoethanol | [M+H]⁺ | Positive | 62 |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques measure the vibrational energies of molecular bonds. nih.gov

In the IR spectrum of the parent adipic acid, a very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the carboxylic acid dimer, and a strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. researchgate.net

Upon formation of the salt with 2-aminoethanol, the IR spectrum would change dramatically.

The broad O-H stretch of the carboxylic acid would disappear.

New broad bands would appear in the 3000-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the newly formed ammonium (B1175870) group (NH₃⁺) and the O-H stretch of the alcohol group from 2-aminoethanol.

The sharp C=O band at 1700 cm⁻¹ would be replaced by two new bands: a strong, asymmetric stretching band for the carboxylate group (COO⁻) around 1550-1610 cm⁻¹ and a weaker, symmetric stretching band around 1400 cm⁻¹.

N-H bending vibrations would also appear around 1500-1550 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch in adipic acid is strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, C-C backbone stretches are often more prominent in Raman spectra. nih.gov For the salt, the symmetric COO⁻ stretch would be expected to show a strong Raman signal.

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the components of the salt for individual analysis and for quantifying their respective amounts.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Salts such as Adipic Acid, Compound with 2-Aminoethanol (1:2) are non-volatile and thermally labile, making them unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the non-volatile adipic acid and 2-aminoethanol into volatile derivatives.

Common derivatization agents for carboxylic acids like adipic acid include silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl (TBDMS) agents. nist.gov For 2-aminoethanol, silylation can also be used to derivatize both the amino and hydroxyl groups. After derivatization, the resulting volatile compounds can be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (GC-MS). GC-MS analysis of derivatized adipic acid would allow for the confirmation of its structure based on its characteristic retention time and mass spectrum. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture and is well-suited for the analysis of the adipic acid salt. shimadzu.com Unlike GC, HPLC does not require the analytes to be volatile.

A method to analyze the compound would involve separating the adipate anion and the 2-aminoethanol cation. Several HPLC modes could be employed:

Reversed-Phase HPLC: This is a common HPLC mode. A C18 column could be used with an aqueous mobile phase containing an acid (like sulfuric acid or formic acid) and an organic modifier like acetonitrile. sielc.com This setup would allow for the separation of adipic acid. Detection is often achieved using a UV detector at a low wavelength (around 200-210 nm), as the carboxyl group has UV absorbance. sielc.comgcms.cz

Ion-Exchange Chromatography: This technique separates ions and polar molecules based on their affinity to an ion exchanger. It would be highly effective for separating the cationic 2-aminoethanol and the anionic adipate.

Mixed-Mode Chromatography: Columns that have both reversed-phase and ion-exchange properties could simultaneously separate both components of the salt.

For quantification, a calibration curve would be generated using standards of known concentration for both adipic acid and 2-aminoethanol. Coupling the HPLC system to a mass spectrometer (LC-MS) would provide a highly sensitive and selective detection method, allowing for simultaneous quantification and confirmation of the identity of both components. shimadzu.com

Table 3: Summary of Analytical Techniques for Compound Characterization

| Technique | Purpose | Sample Preparation | Key Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Dissolution in a deuterated solvent | Atomic connectivity, component ratio |

| Mass Spectrometry | Molecular Weight & Fingerprinting | Dilution, ionization (e.g., ESI) | Molecular weight, fragmentation patterns |

| Vibrational Spectroscopy | Functional Group Analysis | Solid sample (ATR-FTIR) or solution | Presence of carboxylate, ammonium, hydroxyl groups |

| Gas Chromatography | Separation & Quantification | Derivatization to increase volatility | Component quantification (after derivatization) |

| Liquid Chromatography | Separation & Quantification | Dissolution in mobile phase | Component separation and quantification |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the context of the chemical compound Adipic Acid, Compound with 2-Aminoethanol (1:2) (EINECS 246-370-9), XRD analysis would be the definitive method to elucidate its three-dimensional crystalline arrangement. This technique relies on the principle of Bragg's Law, where a beam of X-rays is directed at a crystalline sample. The constructive interference of the X-rays scattered by the periodically arranged atoms in the crystal lattice produces a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise positions of the atoms within the crystal.

For illustrative purposes, the crystallographic data for a related component, adipic acid, is well-established and showcases the type of detailed information that can be obtained through single-crystal X-ray diffraction. The crystal structure of adipic acid has been extensively studied, revealing a monoclinic crystal system. The detailed atomic arrangement, including bond lengths and angles, provides a comprehensive understanding of its molecular geometry in the solid state.

Below is a representative data table of the kind of information that would be generated from an XRD analysis of a crystalline compound, using the known data for adipic acid as an example.

Table 1: Illustrative Crystallographic Data for Adipic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.132 |

| b (Å) | 5.158 |

| c (Å) | 8.434 |

| β (°) | 137.14 |

| Volume (ų) | 306.9 |

This data is for adipic acid and is presented for illustrative purposes to demonstrate the output of an XRD analysis. Specific data for Adipic Acid, Compound with 2-Aminoethanol (1:2) is not available.

Research Applications and Materials Science Integration of Adipic Acid, Compound with 2 Aminoethanol 1:2

Role in Polymer Science and Technology

The integration of Adipic Acid, Compound with 2-Aminoethanol (1:2) into polymer science is primarily as a monomer or precursor that imparts specific functionalities and influences the final properties of macromolecular chains.

Adipic Acid, Compound with 2-Aminoethanol (1:2) functions as a precursor in various condensation polymerization reactions. Adipic acid is a well-established monomer used in the production of polyamides (like Nylon 6,6) and polyesters. researchgate.netpenpet.comqiboch.comnih.gov The 2-aminoethanol component contains both a primary amine (-NH2) and a primary hydroxyl (-OH) group. This dual functionality allows it to react with carboxylic acids to form either amide or ester linkages.

When this salt is used in polymerization, typically at elevated temperatures, the adipic acid provides the dicarboxylic acid backbone, while the 2-aminoethanol can react through either its amine or hydroxyl group. This makes it a key precursor for polyesteramides (PEAs), which incorporate both ester and amide groups into the polymer chain. rsc.orgmaterials.international The reaction of carboxylic acid groups from adipic acid with hydroxyl groups from 2-aminoethanol leads to the formation of ester linkages, while reaction with the amine groups would form amide linkages. qiboch.comontosight.ai This precursor is particularly interesting for creating polymers that combine the properties of both polyesters and polyamides. For example, Guégan and colleagues reported on a series of PEAs derived from carboxylic diacids and diols containing amide groups, which were prepared by the amidation of carboxylic diacids with ethanolamine (B43304). rsc.org

Table 1: Polymerization Reactivity of Adipic Acid, Compound with 2-Aminoethanol (1:2)

| Component | Functional Groups | Potential Polymer Linkages | Resulting Polymer Class |

| Adipic Acid | Carboxyl (-COOH) | Ester, Amide | Polyesters, Polyamides, Polyesteramides |

| 2-Aminoethanol | Amine (-NH2), Hydroxyl (-OH) | Amide, Ester, Urethane | Polyesteramides, Polyurethanes |

This table illustrates the functional groups of the constituent molecules and the types of polymer linkages and classes they can form.

The incorporation of the Adipic Acid, Compound with 2-Aminoethanol (1:2) monomer unit has a significant influence on the properties and architecture of the resulting polymers. The adipic acid component, a linear C6 dicarboxylic acid, imparts flexibility to the polymer backbone. ontosight.ai

The 2-aminoethanol moiety introduces the potential for strong intermolecular hydrogen bonding through its amide and hydroxyl groups. rsc.org This hydrogen bonding can significantly enhance polymer properties such as melting temperature (Tm), glass transition temperature (Tg), and toughness. rsc.org However, the introduction of this comonomer can also disrupt the regularity of the polymer chain, which affects crystallinity. mdpi.com Decreasing crystallinity can, in turn, enhance properties like biodegradability. atamanchemicals.com For instance, in a study on copolyamides, the incorporation of a segment derived from bis(2-aminoethyl) adipamide (B165785) and adipic acid led to a transition from a stable α-form crystal structure to a less stable γ-form, which altered the material's properties. mdpi.com The balance between the flexible aliphatic chain of adipic acid and the hydrogen-bonding capabilities of the 2-aminoethanol-derived units allows for the tailoring of material properties, from mechanical strength to thermal stability and degradation behavior. rsc.orgontosight.ai

Contributions to Advanced Materials Development

The unique characteristics of polymers derived from Adipic Acid, Compound with 2-Aminoethanol (1:2) make them valuable in the development of advanced materials, including composites and functional coatings.

Polymers synthesized using Adipic Acid, Compound with 2-Aminoethanol (1:2) can be utilized as a matrix material in composites to enhance mechanical properties. ontosight.ai The inherent toughness and compatibility of these polymers can be leveraged to improve the performance of composite systems. Research on related copolyamides has shown that their inclusion can significantly enhance the interlaminar toughness of carbon fiber/epoxy (CF/EP) composites. researchgate.net The polyamide, due to its compatibility with the epoxy matrix and its own high toughness and strength, serves to toughen the composite material, making this approach promising for industrial manufacturing of large-scale composite materials. researchgate.net

Adipic acid and its derivatives are used in the formulation of coatings, paints, and adhesives. ontosight.aichembroad.com Polymers derived from Adipic Acid and 2-Aminoethanol are candidates for creating coatings and adhesives due to their ability to form strong bonds with various surfaces. ontosight.ai The polar nature of the 2-aminoethanol component, with its amine and hydroxyl groups, can promote adhesion to substrates.

Furthermore, related compounds are employed for the surface modification of nanoparticles. Biocompatible ligands, including low molecular weight organic acids like adipic acid, can be used to coat the surface of iron oxide nanoparticles (IONPs) to create biocompatible and nontoxic materials for biomedical applications. researchgate.net The functional groups present in the Adipic Acid, Compound with 2-Aminoethanol (1:2) could be similarly leveraged to functionalize surfaces, imparting desired properties such as improved wettability or biocompatibility.

Table 2: Research Findings on Adipic Acid/2-Aminoethanol-based Materials

| Application Area | Research Finding | Potential Impact |

| Polymer Properties | Incorporation of BAEA/AA segments in PA6 copolyamides alters crystal structure from α to γ form. mdpi.com | Tailoring of thermal and mechanical properties. |

| Composite Materials | Co-polyamide veils derived from related monomers improve interlaminar toughness of CF/EP composites. researchgate.net | Development of tougher, more damage-resistant composites. |

| Surface Modification | Adipic acid can be used as a biocompatible ligand for coating iron oxide nanoparticles. researchgate.net | Creation of functionalized nanoparticles for biomedical use. |

| Organic Synthesis | N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide, synthesized from adipic acid and 2-aminoethanol, acts as a chelating agent. smolecule.com | Development of new catalysts and metal complexes. |

This interactive table summarizes key research findings related to the applications of materials derived from adipic acid and 2-aminoethanol.

Novel Applications in Organic and Inorganic Synthesis

Beyond its role in polymerization, Adipic Acid, Compound with 2-Aminoethanol (1:2) and its constituent parts are valuable in synthetic chemistry. The reaction between adipic acid and 2-aminoethanol can be controlled to produce specific, non-polymeric molecules with unique functionalities.

A notable example is the synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide, which is derived from adipic acid and 2-aminoethanol. smolecule.com This molecule exhibits chelating properties, meaning it can form stable complexes with metal ions. smolecule.com This characteristic makes it a useful ligand in inorganic synthesis and catalysis. For instance, a similar compound has been used to prepare a palladium-based complex that served as a catalyst for the Suzuki-Miyaura reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. smolecule.com

Additionally, the components can be used in the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered greener alternatives to traditional polyurethanes that rely on toxic isocyanates. researchgate.net The amine and hydroxyl groups of 2-aminoethanol can react with molecules like glycerol (B35011) carbonate (derived from adipic acid) to form the building blocks for these more sustainable polymers. researchgate.net

Utilization as a Reagent or Solvent in Chemical Transformations

Publicly available scientific literature and chemical databases contain limited specific information regarding the utilization of Adipic acid, compound with 2-aminoethanol (1:2) (EINECS 246-370-9) as a distinct reagent or solvent in chemical transformations. While its constituent parts, adipic acid and 2-aminoethanol, are widely used in chemical synthesis, the specific properties and applications of their 1:2 salt are not extensively documented.

Adipic acid is a well-known dicarboxylic acid primarily used in the production of nylon. chemcess.comwikipedia.org It is a white, crystalline solid with solubility in water, methanol, and ethanol. chemcess.com 2-Aminoethanol, also known as monoethanolamine, is a versatile chemical intermediate used in the production of detergents, pharmaceuticals, and as a corrosion inhibitor. spectrumchemical.com

The formation of a salt between adipic acid and 2-aminoethanol would result in a compound with both carboxylate and ammonium (B1175870) functionalities. Theoretically, such a compound could participate in various chemical reactions. However, dedicated studies detailing its use as a reagent or a solvent are not readily found in the reviewed sources.

Development of New Chemical Processes Utilizing the Compound

There is a notable lack of specific research detailing the development of new chemical processes that explicitly utilize Adipic acid, compound with 2-aminoethanol (1:2) as a primary component. The majority of research focuses on the use of adipic acid and 2-aminoethanol as individual monomers in polymerization reactions to form polyamides and polyesters. researchgate.net For instance, adipic acid is a key monomer in the synthesis of nylon 6,6. researchgate.net

While the salt itself could potentially serve as a precursor for polymer synthesis, research literature predominantly describes processes where the monomers are combined in situ or in different ratios to achieve desired polymer properties. For example, various polyamides have been synthesized by reacting adipic acid with different diamines. researchgate.net Similarly, 2-aminoethanol can be reacted with dicarboxylic acids to form polyesteramides.

The absence of dedicated studies on new processes involving the 1:2 salt of adipic acid and 2-aminoethanol suggests that this specific compound may not be a common starting material or intermediate in established or emerging chemical processes. Further research would be required to explore its potential applications and to develop novel chemical pathways that leverage its specific structure and properties.

Environmental Research and Assessment Methodologies for Adipic Acid, Compound with 2 Aminoethanol 1:2

Environmental Fate and Transport Mechanisms

The environmental fate of Adipic Acid, Compound with 2-Aminoethanol (1:2) is largely determined by the individual characteristics of adipic acid and 2-aminoethanol in various environmental compartments. In aqueous solution, the salt is expected to dissociate into adipate (B1204190) and 2-hydroxyethanaminium ions.

Limited specific data exists for the biodegradation of the combined salt. However, the biodegradability of its components, adipic acid and 2-aminoethanol, has been studied.

Adipic Acid: Adipic acid is considered to be readily biodegradable. europa.eu Several studies have confirmed its susceptibility to microbial degradation under aerobic conditions. In a study following OECD Guideline 301 D (Ready Biodegradability: Closed Bottle Test), adipic acid achieved 83% degradation over 30 days. europa.eu Another study, comparable to OECD Guideline 301C, showed over 90% biodegradation after 4 weeks. nih.gov The inherent biodegradability of adipic acid was also demonstrated in a Zahn-Wellens test, with over 90% degradation within 5 days. europa.eu The biodegradation of adipic acid can be a key step in the breakdown of larger molecules, such as the plasticizer di-2-ethylhexyl adipate (DEHA), where adipic acid is a known metabolite. nih.gov

The biotransformation of adipic acid is a part of natural metabolic cycles. For instance, engineered E. coli has been used for the bioproduction of adipic acid from waste PET, indicating that microbial pathways for its synthesis and potential degradation are well-understood. rasayanjournal.co.in

2-Aminoethanol (Monoethanolamine): 2-Aminoethanol is also known to be biodegradable. Studies have shown that it can be rapidly degraded by bacteria in soil and water under favorable conditions. taylorfrancis.com In uncontaminated soils, rapid degradation of 2-aminoethanol has been observed, with over 99% removal in less than three days, converting it to ammonia, which is then further nitrified to nitrite (B80452) and nitrate. taylorfrancis.com However, at very high concentrations, 2-aminoethanol can inhibit microbial activity, leading to slower degradation rates. taylorfrancis.com Its persistence in highly contaminated soils may also be due to strong binding to soil particles. taylorfrancis.com

The following table summarizes key findings on the biodegradation of the individual components.

| Component | Test Guideline | Inoculum | Concentration | Degradation Rate | Time | Reference |

| Adipic Acid | OECD Guideline 301 D | Domestic sewage effluent | 2 mg/L | 83% | 30 days | europa.eu |

| Adipic Acid | Modified MITI Test I (similar to OECD 301C) | Sludge from various sources | 100 mg/L | 68-90% | 14 days | nih.gov |

| Adipic Acid | EU Method C.9 (Zahn-Wellens) | - | - | >90% | 5 days | europa.eu |

| 2-Aminoethanol | - | Uncontaminated site soil | ~1300 mg/L | >99% | <3 days | taylorfrancis.com |

| 2-Aminoethanol | - | Highly contaminated site soil | High | 50% | 8-20 days (20°C) | taylorfrancis.com |

Abiotic degradation mechanisms for Adipic Acid, Compound with 2-Aminoethanol (1:2) would primarily involve the separate reactions of its constituent ions.

Adipic Acid: Hydrolysis is not considered a significant environmental fate process for adipic acid as it lacks functional groups that would hydrolyze under normal environmental conditions. nih.gov The primary abiotic degradation pathway for adipic acid in the atmosphere is through photochemical reactions. It can be formed in the atmosphere from the photooxidation of precursors like cycloalkenes. nih.gov

2-Aminoethanol: For 2-aminoethanol, atmospheric degradation is also a relevant process. Amines can react with hydroxyl radicals (OH) in the atmosphere, leading to their transformation. ieaghg.org The formation of aerosol salts through reactions with acids like nitric acid (HNO₃) can also occur, although these reactions are reversible. ccsnorway.com

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of Adipic Acid, Compound with 2-Aminoethanol (1:2) in environmental samples would likely involve separate analytical methods for each component, or a method capable of simultaneous analysis.

Several methods are available for the analysis of adipic acid and 2-aminoethanol in aqueous samples.

Adipic Acid: Adipic acid has been detected in drinking water at concentrations ranging from <5 to 130 ng/L. nih.gov Analytical techniques for organic acids, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are suitable for its quantification. shimadzu.com Ion chromatography can also be employed for the simultaneous analysis of various organic acids. shimadzu.com

2-Aminoethanol: For 2-aminoethanol, ion chromatography is a suitable method for its determination in aqueous solutions. cdc.gov A method developed by NIOSH for aminoethanol compounds uses an impinger with hexanesulfonic acid for sample collection, followed by analysis using ion chromatography. cdc.gov A method package for cell culture profiling using UHPLC coupled with triple quadrupole mass spectrometry has been developed for the simultaneous analysis of multiple components, including 2-aminoethanol. shimadzu.com

A method for the simultaneous analysis of biogenic amines and amino acids in wine and beer has been developed using HPLC with a photodiode array detector after derivatization with diethyl ethoxymethylenemalonate (DEEMM). researchgate.net This suggests that similar derivatization techniques could be adapted for the simultaneous analysis of adipic acid and 2-aminoethanol in environmental water samples.

Soil and Sediment: Adipic acid has been found in soil and bog sediment samples. nih.gov The analysis of adipic acid in these matrices would typically involve extraction followed by chromatographic analysis. The soil organic carbon-water (B12546825) partition coefficient (Koc) for adipic acid is low, suggesting it has very high mobility in soil. nih.gov For 2-aminoethanol, its strong binding to soil can complicate extraction procedures. taylorfrancis.com

Atmospheric Matrices: Adipic acid has been detected in urban and suburban aerosols. nih.gov Analysis of atmospheric samples often involves collection on filters for the particulate phase and sorbent tubes for the gas phase, followed by extraction and analysis using GC-MS or LC-MS. For 2-aminoethanol and other amines, NIOSH Method 2007 involves collection on silica (B1680970) gel tubes followed by gas chromatographic analysis. cdc.gov

The following table provides an overview of analytical methods.

| Analyte | Matrix | Analytical Technique | Detection Limit | Reference |

| Adipic Acid | Drinking Water | GC/MS | <5 ng/L | nih.gov |

| Adipic Acid | Soil/Sediment | - | - | nih.gov |

| Adipic Acid | Aerosols | - | - | nih.gov |

| 2-Aminoethanol | Water | Ion Chromatography | - | cdc.gov |

| 2-Aminoethanol | Air | GC | - | cdc.gov |

| Adipic Acid & 2-Aminoethanol | Culture Supernatant | LC/MS/MS | - | shimadzu.com |

Advanced Remediation Strategies and Technologies for Environmental Contamination

Remediation of sites contaminated with Adipic Acid, Compound with 2-Aminoethanol (1:2) would need to address both the adipic acid and 2-aminoethanol components.

Adipic Acid: For adipic acid contamination in aqueous environments, adsorption has been explored as a remediation technique. One study investigated the use of alkali-activated power plant fly ash as a low-cost adsorbent for the removal of adipic acid from aqueous waste. newhaven.edusigmaaldrich.com Biological treatment is also a viable option given its ready biodegradability.

2-Aminoethanol: Given that 2-aminoethanol is readily biodegradable, bioremediation is a promising strategy. taylorfrancis.com However, at high concentrations that inhibit microbial activity, other approaches may be necessary initially. For spills, absorption with materials like sand or diatomaceous earth is recommended, followed by disposal. noaa.govcarlroth.com

Combined Contamination: For mixed contamination of dicarboxylic acids and amines, several strategies could be employed.

Bioremediation: The use of microbial consortia capable of degrading both types of compounds would be a sustainable approach. Pseudomonas species, for instance, have shown potential for metabolizing components of polyurethanes, which can include adipic acid and other diols. nih.gov

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. taylorfrancis.comepa.govnih.gov While specific studies on the phytoremediation of this compound are lacking, plants are known to take up organic acids and amines.

Adsorption: The use of functionalized adsorbents, such as amine-functionalized metal-organic frameworks (MOFs), has shown promise for removing dicarboxylic acids from water. rsc.org Similarly, ion-exchange resins can be used to capture and recover carboxylic acids and amines from aqueous solutions. nih.gov

Advanced Oxidation Processes (AOPs): AOPs could potentially be used to degrade both adipic acid and 2-aminoethanol in water, although the formation of potentially more toxic byproducts would need to be carefully assessed. johnfhuntregeneration.co.uk

Regulatory Frameworks and Their Implications for Academic Research on Adipic Acid, Compound with 2 Aminoethanol 1:2

Influence of Chemical Regulations on Research and Development Activities (e.g., REACH, CEPA)

Chemical regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and Canada's CEPA (Canadian Environmental Protection Act) have fundamentally reshaped the landscape of chemical research and development. These frameworks impose stringent requirements on manufacturers, importers, and, by extension, academic researchers who handle chemical substances.

For "Adipic acid, compound with 2-aminoethanol (1:2)," compliance would be largely dictated by the regulations governing Adipic Acid. Under REACH, manufacturers of Adipic Acid have established a consortium to collaboratively manage the registration process, which involves compiling and submitting extensive data on the substance's properties and risks. reachcentrum.eu This cooperative approach is common for widely used chemicals to share the financial and logistical burden of compliance. reachcentrum.eu All components of a product must be registered or exempt from registration under the REACH regulation. alberdingk-boley.de The regulation applies to all chemical substances, including those in everyday products, and requires companies to disclose risks and provide information on safe handling to the European Chemicals Agency (ECHA). globalnorm.de

In Canada, the Canadian Environmental Protection Act, 1999 (CEPA 1999) governs the assessment and management of chemical substances. gazette.gc.ca Substances are listed on the Domestic Substances List (DSL). If a substance is not on the DSL, it is subject to the New Substances Notification Regulations. For substances on the DSL, the government conducts risk assessments to determine if they pose a risk to human health or the environment. canada.ca Polymers and other substances are evaluated against criteria set out in section 64 of CEPA 1999 to determine if they are entering the environment in harmful quantities. gazette.gc.cacanada.ca

Table 1: Overview of Key Regulatory Frameworks

| Regulatory Framework | Jurisdiction | Key Features for Research |

|---|---|---|

| REACH | European Union | Registration of substances produced or imported >1 tonne/year; Data submission on health and environmental hazards; Authorisation for Substances of Very High Concern (SVHCs); Restrictions on hazardous substances. |

| CEPA | Canada | Assessment of substances on the Domestic Substances List (DSL); Notification and assessment of new substances before introduction to the market; Management of toxic substances. |

Data Requirements and Notification Protocols in Research Contexts

Both REACH and CEPA have specific provisions for substances used in research and development, which often involve exemptions or modified notification requirements compared to commercial-scale activities.

Under REACH, substances used in scientific research and development (SR&D) are exempt from registration for a period of five years, provided they are used under controlled conditions and the quantity is less than one tonne per year. For larger quantities or extended timeframes, a Process-Oriented Research and Development (PPORD) notification may be required. This notification involves submitting a dossier to ECHA with available information on the substance's identity, classification, and potential risks.

For CEPA, if "Adipic acid, compound with 2-aminoethanol (1:2)" is not on the Domestic Substances List, it would be considered a new substance. Researchers intending to manufacture or import it would need to comply with the New Substances Notification Regulations (Chemicals and Polymers). These regulations require the submission of a prescribed data package to the government for assessment before the activity can begin. The specific data required depends on the quantity of the substance being imported or manufactured.

Methodological Standards for Regulatory Compliance Studies

To ensure the quality and comparability of data submitted for regulatory purposes, agencies like ECHA and Environment and Climate Change Canada mandate that studies be conducted according to internationally recognized methodological standards. The most prominent of these are the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

These guidelines provide detailed protocols for assessing a substance's physicochemical properties, effects on human health (e.g., toxicity, mutagenicity), and environmental fate (e.g., biodegradability, ecotoxicity). Adherence to these standards is crucial for the mutual acceptance of data (MAD) among OECD member countries, which prevents duplicative testing and facilitates international trade and regulatory cooperation. For a compound like Adipic acid, compound with 2-aminoethanol (1:2), academic researchers conducting studies intended for regulatory submission would need to follow these prescribed methods to ensure their findings are accepted by authorities.

Global Harmonization of Chemical Classification and Labelling Systems in Research Settings

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. This system is integral to research settings, ensuring that scientists and laboratory personnel have clear and consistent information about the risks associated with the chemicals they handle.

The GHS classification for a compound mixture or salt is determined by the hazards of its individual components, unless data for the mixture itself is available. Adipic acid is classified as causing serious eye damage. chemos.denih.gov 2-Aminoethanol is classified with higher and more varied hazards, including acute toxicity, skin corrosion, and serious eye damage. fujifilm.com Therefore, "Adipic acid, compound with 2-aminoethanol (1:2)" would, at a minimum, carry warnings related to these hazards, as detailed in its Safety Data Sheet (SDS). The SDS is a critical document that provides comprehensive information on a substance's properties, hazards, and safe handling procedures.

Table 2: GHS Classification for Constituent Compounds

| Compound | GHS Pictograms | Hazard Statements |

|---|---|---|

| Adipic Acid | GHS05 (Corrosion) | H318: Causes serious eye damage. chemos.de |

| 2-Aminoethanol | GHS05 (Corrosion), GHS07 (Exclamation Mark) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

Note: The classification for the final compound "Adipic acid, compound with 2-aminoethanol (1:2)" would need to be determined based on testing of the compound itself or based on calculation methods using the component data.

Interplay between Academic Chemical Research and Regulatory Science Advancement

There is a dynamic and mutually beneficial relationship between academic research and the advancement of regulatory science. Academic institutions are at the forefront of developing innovative chemical processes and generating fundamental knowledge about chemical behavior, which directly supports the goals of regulations like REACH and CEPA.

Academic research contributes significantly to:

Green Chemistry and Sustainable Production: Researchers are actively exploring more environmentally friendly methods for producing important industrial chemicals like adipic acid. science.govmdpi.com These "green" routes, which may use renewable feedstocks or less hazardous reagents, align with the regulatory push to replace substances of very high concern with safer alternatives. mdpi.comresearchgate.net

Filling Data Gaps: Regulatory frameworks require a vast amount of data to assess chemical risks. Academic research often provides the foundational toxicological and ecotoxicological studies needed to fill data gaps, especially for less-studied or novel compounds. This research helps to create more accurate risk profiles for substances.

Developing New Analytical Methods: The advancement of regulatory science relies on the ability to detect and quantify chemicals in various matrices. Academic research plays a crucial role in developing the sensitive and specific analytical methods required for monitoring and compliance verification. researchgate.net

Informing Future Regulation: By investigating the long-term effects and environmental fate of chemicals, academic research provides the scientific evidence base that informs the evolution of chemical regulations. Studies on the breakdown products and metabolic pathways of substances help regulators to anticipate and mitigate potential future risks. google.com

Future Research Directions and Emerging Avenues for Adipic Acid, Compound with 2 Aminoethanol 1:2

Identification of Unexplored Synthetic Pathways and Novel Methodologies

The conventional synthesis of adipic acid, compound with 2-aminoethanol (1:2) involves a straightforward acid-base neutralization reaction. However, future research could focus on developing more sophisticated and sustainable synthetic strategies.

Bio-based Synthesis: A significant research frontier is the development of synthetic pathways that utilize bio-based precursors for both adipic acid and 2-aminoethanol. Adipic acid can be produced from renewable sources like glucose through fermentation processes. biofueljournal.comnih.gov Similarly, advancements are being made in producing 2-aminoethanol from bio-derived ethanol. Future methodologies could explore an integrated, one-pot biosynthesis of the salt, potentially using engineered microorganisms capable of producing both components and facilitating their reaction. This approach would align with the principles of green chemistry by reducing reliance on petrochemical feedstocks. osti.govrsc.org

Enzymatic Synthesis: The use of enzymes as catalysts for the synthesis of the salt could offer high specificity and milder reaction conditions compared to traditional chemical methods. Research could focus on identifying or engineering enzymes that can efficiently catalyze the formation of the salt. This could lead to processes with higher yields, fewer byproducts, and reduced energy consumption.

Flow Chemistry and Process Intensification: Continuous flow reactors could offer precise control over reaction parameters such as stoichiometry, temperature, and mixing, leading to a more efficient and scalable synthesis process. researchgate.net Investigating the synthesis of adipic acid, compound with 2-aminoethanol (1:2) in microreactor systems could enable rapid process optimization and the production of a highly pure product.

Table 1: Potential Synthetic Methodologies for Adipic Acid, Compound with 2-Aminoethanol (1:2)

| Methodology | Potential Advantages | Research Focus |

| Bio-based Synthesis | Sustainable, reduced carbon footprint | Integrated microbial production, optimization of fermentation conditions |

| Enzymatic Synthesis | High specificity, mild conditions, energy efficient | Enzyme discovery and engineering, reaction optimization |

| Flow Chemistry | Precise control, scalability, process intensification | Microreactor design, optimization of flow parameters |

Potential for Integration into Emerging Technologies and Interdisciplinary Research Fields

The unique combination of a dicarboxylic acid and an amino alcohol in a single compound opens up possibilities for its application in various advanced fields.

Advanced Polymer Formulations: Adipic acid and 2-aminoethanol are already used in the synthesis of complex polymers. ontosight.ai The 1:2 salt could serve as a novel monomer or cross-linking agent in the development of new polyamides and polyesters with tailored properties. Its integration into polyesteramides could lead to materials with enhanced biodegradability and specific thermal and mechanical characteristics, suitable for applications in biomedical devices and specialty textiles. rsc.orgupc.edu Research into its use as a comonomer in the production of low-temperature polyamide 6 (PA6) copolyamides could yield novel hot-melt adhesives. researchgate.net

Functional Fluids and Corrosion Inhibitors: The presence of both carboxylate and hydroxyl/amine functional groups suggests potential applications as a component in functional fluids, such as lubricants or metalworking fluids. These groups can impart desirable properties like lubricity and corrosion inhibition. Future studies could evaluate its effectiveness in protecting various metal surfaces from corrosion, particularly in aqueous environments.

Smart Materials and Self-Healing Polymers: The ionic nature of the salt and the hydrogen bonding capabilities of its functional groups could be exploited in the design of "smart" materials. For instance, it could be incorporated into polymer networks to create materials that respond to stimuli like pH or temperature. Furthermore, the reversible nature of the ionic bonds could be harnessed to develop self-healing polymers.

Agricultural Applications: A patent has described the use of ethanolamine (B43304) and organic carboxylic acids, including adipic acid, to accelerate fruit ripening. google.com Further interdisciplinary research in agricultural science could explore the specific efficacy and optimal application of the 1:2 salt as a plant growth regulator.

Table 2: Emerging Applications and Interdisciplinary Research Areas

| Field | Potential Application | Key Research Questions |

| Polymer Chemistry | Monomer for novel polyesteramides, cross-linking agent | How does it influence polymer properties? What are the polymerization kinetics? |

| Materials Science | Corrosion inhibitor, component of functional fluids | What is the mechanism of corrosion inhibition? What are its tribological properties? |

| Smart Materials | pH/temperature-responsive materials, self-healing polymers | How can its ionic nature be harnessed? What are the self-healing efficiencies? |

| Agricultural Science | Plant growth regulator | What is the optimal concentration for fruit ripening? What is its mechanism of action? |

Addressing Contemporary Challenges and Seizing Opportunities in Compound-Related Research

Despite its potential, research on adipic acid, compound with 2-aminoethanol (1:2) faces several challenges that also present significant opportunities for scientific advancement.

Lack of Fundamental Data: A primary challenge is the scarcity of comprehensive data on the physicochemical properties of the compound. There is a need for detailed studies on its thermal stability, solubility in various solvents, and crystallographic structure. researchgate.net Generating this fundamental data is crucial for designing and optimizing its synthesis and application.

Understanding Structure-Property Relationships: A significant opportunity lies in elucidating the relationship between the molecular structure of the salt and its macroscopic properties. For example, understanding how the 1:2 stoichiometry influences its performance in polymer formulations compared to other molar ratios would be highly valuable.

Biodegradability and Environmental Impact: While adipic acid itself is biodegradable, the environmental fate of the 1:2 salt is largely unknown. solubilityofthings.com Conducting thorough biodegradability and ecotoxicity studies is essential to ensure its sustainable application, particularly in fields like agriculture and coatings. This research would address the growing demand for environmentally benign chemical products.

Computational Modeling and Simulation: The use of computational tools can accelerate research and development. Molecular modeling and simulation can be employed to predict the properties of the salt, its interactions with other molecules, and its behavior in different environments. This can guide experimental work and reduce the time and cost associated with laboratory research.

Table 3: Research Challenges and Opportunities

| Challenge | Opportunity |

| Limited physicochemical data | Comprehensive characterization to build a foundational database |

| Unknown structure-property relationships | Systematic studies to tailor properties for specific applications |

| Undetermined environmental fate | Assessment of biodegradability and ecotoxicity for sustainable use |

| Lack of dedicated computational models | Development of predictive models to guide experimental research |

Q & A

Basic Research Questions

Q. How can researchers verify the chemical identity and purity of EC 246-370-9 in experimental settings?

- Methodological Answer :

- Perform spectroscopic characterization (e.g., NMR, IR, mass spectrometry) and compare results with literature data or reference standards .

- Use chromatographic techniques (HPLC, GC) to assess purity, ensuring retention times and peak areas align with established protocols .

- Document all analytical procedures in detail, including instrument calibration and sample preparation, to ensure reproducibility .

Q. What experimental design considerations are critical for studying EC 246-370-9’s reactivity?

- Methodological Answer :

- Define independent variables (e.g., temperature, solvent systems) and dependent variables (e.g., reaction yield, byproduct formation) to isolate causal relationships .

- Include control experiments (e.g., blank reactions, replicates) to validate observed trends and minimize confounding factors .

- Use factorial design or response surface methodology to optimize reaction conditions systematically .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for EC 246-370-9 derivatives?

- Methodological Answer :

- Cross-validate results using complementary techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous) .

- Apply statistical tools (e.g., principal component analysis) to identify outliers or systematic errors in spectral datasets .

- Re-examine synthetic protocols for potential side reactions or impurities affecting data interpretation .

Q. What computational methods can enhance the interpretation of EC 246-370-9’s thermodynamic properties?

- Methodological Answer :

- Use density functional theory (DFT) to simulate molecular orbitals and predict reactivity trends, comparing results with experimental kinetic data .

- Leverage molecular dynamics simulations to model solvent interactions and phase behavior under varying conditions .

- Validate computational models by benchmarking against high-quality experimental datasets (e.g., enthalpies of formation) .

Q. How can researchers design hypotheses to investigate EC 246-370-9’s mechanism of action in catalytic systems?

- Methodological Answer :

- Apply the PICO framework to structure the hypothesis:

- Population : Catalytic system (e.g., metal-ligand complexes).

- Intervention : EC 246-370-9 as a co-catalyst or inhibitor.

- Comparison : Baseline catalytic efficiency without EC 246-370-8.

- Outcome : Changes in reaction rate or selectivity .

- Use the FINER criteria to evaluate feasibility, novelty, and ethical alignment of the hypothesis .

Data Analysis and Interpretation

Q. What strategies ensure robust statistical analysis of EC 246-370-9’s bioactivity data?

- Methodological Answer :

- Table: Common Analytical Techniques

- Quantify uncertainties (e.g., standard error, confidence intervals) and report effect sizes to avoid overinterpretation .

Q. How to address ethical and reproducibility challenges in publishing EC 246-370-9 research?

- Methodological Answer :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectra and synthetic protocols in supplementary materials .

- Disclose conflicts of interest and funding sources transparently .

- Use version-controlled repositories (e.g., GitHub, Zenodo) to archive datasets and computational scripts .

Literature and Peer Review

Q. What criteria should guide the selection of literature for EC 246-370-9’s toxicity profile?

- Methodological Answer :

- Prioritize peer-reviewed studies with clearly described experimental conditions and validated assays .

- Exclude non-reproducible or methodologically flawed studies (e.g., missing control groups, inadequate sample sizes) .

- Use systematic review tools (e.g., PRISMA guidelines) to minimize selection bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.